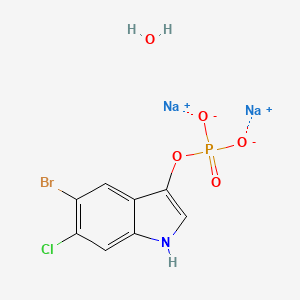
3,4-O-Isopropylidene-L-arabinose
Descripción general
Descripción
3,4-O-Isopropylidene-L-arabinose is a useful research compound. Its molecular formula is C8H14O5 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-O-Isopropylidene-L-arabinose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-O-Isopropylidene-L-arabinose including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Glycerol Derivatives
A procedure using L-arabinose to prepare 2,3-O-isopropylidene-sn-glycerol has been described. This process involves converting L-arabinose to a monoisopropylidene diethyl mercaptal derivative, followed by several chemical reactions, yielding pure 2,3-O-isopropylidene-sn-glycerol (Kanda & Wells, 1980).
Chemistry of Branched-Chain Sugars
Research on methyl 3,4-O-isopropylidene-β-L-erythro-pentosulopyranoside has contributed to the chemistry of 2-C-methyl-L-arabinose and -ribose. This study provides insights into the configurations of products and the stability of these sugars in acidic and basic media (Ferrier et al., 1968).
Isotope-Labeled L-Arabinose Synthesis
The synthesis of L-arabinose-5-C14, which involves multiple steps including the use of isopropylidene derivatives of D-gulono-lactone, has been documented. This synthesis is significant for studies requiring radioactively labeled sugars (Hulyalkar & Jones, 1963).
Synthesis of C-(2-deoxy-β-glycosyl) Arenes
A method using 2,3:4,5-Di-O-isopropylidene-aldehydo-D-arabinose for the synthesis of C-(2-deoxy-β-glycosyl) arenes has been developed. This synthesis is important for creating specialized organic compounds (Khan et al., 1996).
Arabinose Isomerase in Sugar Conversion
L-Arabinose isomerase from Shewanella sp. ANA-3 has been found to be highly active at low temperatures, making it useful for the industrial conversion of sugars like D-galactose into D-tagatose, a sugar with various applications (Rhimi et al., 2011).
Synthesis of Nucleosides
A practical synthesis of 4′-thioribonucleosides starting from L-arabinose has been reported. This synthesis is important for creating nucleoside analogs used in various biomedical applications (Yoshimura et al., 2006).
Propiedades
IUPAC Name |
(2R)-2-hydroxy-2-[(4R,5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-8(2)12-6(4-10)7(13-8)5(11)3-9/h3,5-7,10-11H,4H2,1-2H3/t5-,6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCDLMVMDQUSGI-LYFYHCNISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(C=O)O)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]([C@H](O1)[C@H](C=O)O)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-O-Isopropylidene-L-arabinose | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B7955543.png)
![tert-butyl (1R,5S)-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B7955546.png)








![Imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester HCl](/img/structure/B7955605.png)